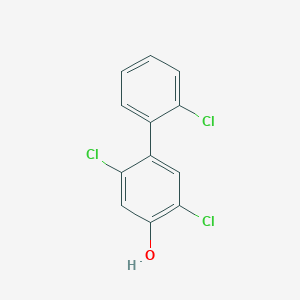
2,2',5-Trichloro-4-hydroxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',5-Trichloro-4-hydroxybiphenyl is a member of biphenyls, a dichlorobenzene and a member of monochlorobenzenes.
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
- Dehalogenation and Environmental Transformation: Chlorinated hydroxybiphenyls, including variants like 2,2',5-Trichloro-4-hydroxybiphenyl, have been a subject of study due to their environmental persistence and potential toxic effects. The oxidative dehalogenation of these compounds by laccases from white-rot fungi has been explored. This research demonstrates the ability of these enzymes to not only dechlorinate chlorinated hydroxybiphenyls but also to form dechlorinated di- and oligomeric products, indicating a pathway for environmental remediation of these compounds (Kordon, Mikolasch, & Schauer, 2010).
Molecular Interaction and Biological Impact
- Estrogenicity and Antiestrogenicity: Research on hydroxylated polychlorinated biphenyls, including structures similar to this compound, has shown that these compounds can exhibit estrogenic and antiestrogenic activities. The structure-activity relationship studies provide insights into how alterations in molecular structure can influence their interaction with estrogen receptors, with implications for both environmental and human health (Connor et al., 1997).
Chemical Properties and Synthesis
- Chemical Analysis and Synthesis Methods: The synthesis of related chlorinated hydroxybiphenyls and their analysis in environmental samples have been investigated. Techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry have been developed for detecting these compounds in various mediums, contributing to our understanding of their distribution and persistence in the environment (Agüera et al., 2003).
Photolysis and Environmental Degradation
- Photolytic Degradation: The study of photolytic degradation of chlorinated hydroxybiphenyls, including this compound, in various solutions has been conducted. These studies provide insights into the environmental fate of these compounds and their breakdown under different conditions, which is essential for understanding their long-term environmental impact (Zhang et al., 2020).
Propiedades
Fórmula molecular |
C12H7Cl3O |
|---|---|
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
2,5-dichloro-4-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6,16H |
Clave InChI |
BGKASHGJDDQEFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



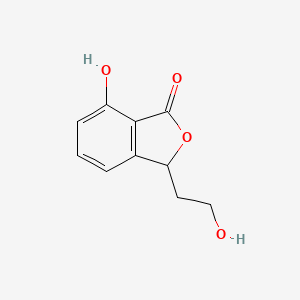

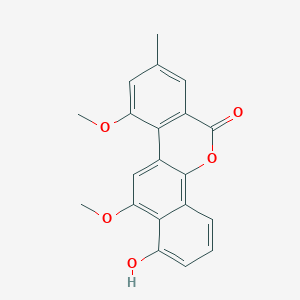


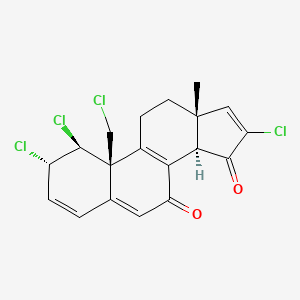
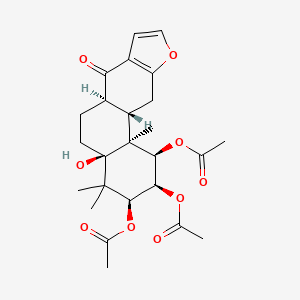
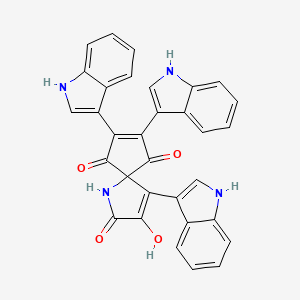
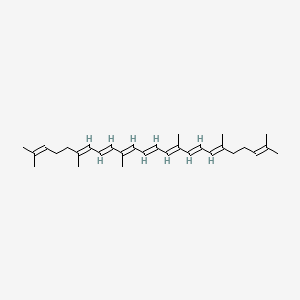
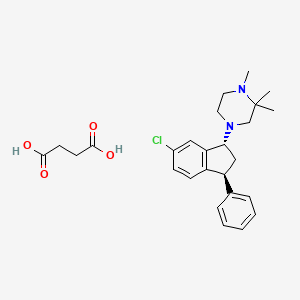
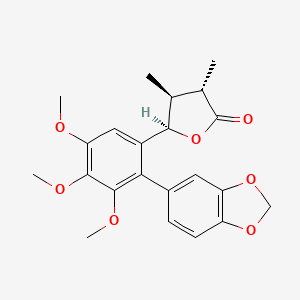
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)

